molecular formula C11H20Br2N4 B13181772 N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide

Cat. No.: B13181772
M. Wt: 368.11 g/mol
InChI Key: NZCBPZHSXFUZFN-UHFFFAOYSA-N
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Description

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide is a chemical compound with the molecular formula C11H18N4·2HBr It is a derivative of piperidine and pyridazine, featuring a methyl group attached to the nitrogen atom of the piperidine ring and another methyl group on the pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized through the reaction of appropriate precursors under controlled conditions.

    Attachment of the Piperidine Ring: The piperidine ring is then attached to the pyridazine ring through a series of reactions, often involving nucleophilic substitution.

    Methylation: The final step involves the methylation of the nitrogen atom on the piperidine ring and the pyridazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality.

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its effects on biological systems to understand its potential as a therapeutic agent.

    Medicine: It is investigated for its potential pharmacological properties, including its effects on the central nervous system.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide involves its interaction with specific molecular targets. It may bind to receptors or enzymes, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-(6-chloropyridazin-3-yl)piperidin-3-amine
  • N-methyl-1-(6-fluoropyridazin-3-yl)piperidin-3-amine
  • N-methyl-1-(6-bromopyridazin-3-yl)piperidin-3-amine

Uniqueness

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine dihydrobromide is unique due to its specific methylation pattern, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C11H20Br2N4

Molecular Weight

368.11 g/mol

IUPAC Name

N-methyl-1-(6-methylpyridazin-3-yl)piperidin-3-amine;dihydrobromide

InChI

InChI=1S/C11H18N4.2BrH/c1-9-5-6-11(14-13-9)15-7-3-4-10(8-15)12-2;;/h5-6,10,12H,3-4,7-8H2,1-2H3;2*1H

InChI Key

NZCBPZHSXFUZFN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)N2CCCC(C2)NC.Br.Br

Origin of Product

United States

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